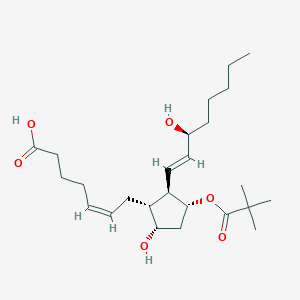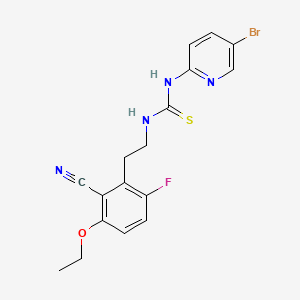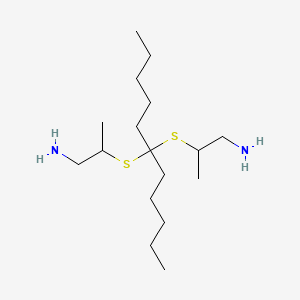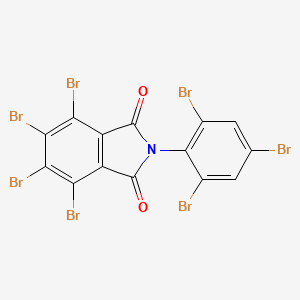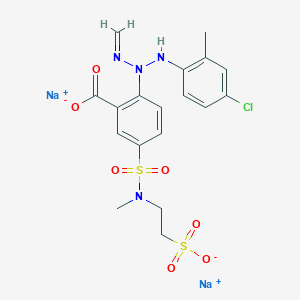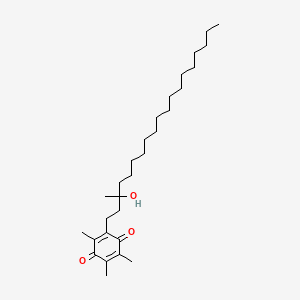
2-(3-Hydroxy-3-methylnonadecyl)-3,5,6-trimethyl-2,5-cyclohexadiene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxy-3-methylnonadecyl)-3,5,6-trimethyl-2,5-cyclohexadiene-1,4-dione is a complex organic compound with the molecular formula C29H50O3. This compound is known for its unique structure, which includes a long hydrocarbon chain and multiple methyl groups attached to a cyclohexadiene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-methylnonadecyl)-3,5,6-trimethyl-2,5-cyclohexadiene-1,4-dione typically involves multiple steps. One common method includes the alkylation of a cyclohexadiene derivative with a long-chain alkyl halide, followed by hydroxylation and methylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
2-(3-Hydroxy-3-methylnonadecyl)-3,5,6-trimethyl-2,5-cyclohexadiene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
科学研究应用
2-(3-Hydroxy-3-methylnonadecyl)-3,5,6-trimethyl-2,5-cyclohexadiene-1,4-dione has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including its antioxidant properties.
Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique structure and reactivity.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism by which 2-(3-Hydroxy-3-methylnonadecyl)-3,5,6-trimethyl-2,5-cyclohexadiene-1,4-dione exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the long hydrocarbon chain can interact with lipid membranes. These interactions can influence various biochemical pathways, including those involved in oxidative stress and cellular signaling .
相似化合物的比较
Similar Compounds
- 2-(3-Hydroxy-3-methylnonadecyl)-3,5,6-trimethyl-1,4-benzoquinone
- 3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA)
- β-Hydroxy β-methylbutyric acid (HMB)
Uniqueness
What sets 2-(3-Hydroxy-3-methylnonadecyl)-3,5,6-trimethyl-2,5-cyclohexadiene-1,4-dione apart from similar compounds is its unique combination of a long hydrocarbon chain and multiple methyl groups attached to a cyclohexadiene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
CAS 编号 |
113561-37-8 |
|---|---|
分子式 |
C29H50O3 |
分子量 |
446.7 g/mol |
IUPAC 名称 |
2-(3-hydroxy-3-methylnonadecyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C29H50O3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-29(5,32)22-20-26-25(4)27(30)23(2)24(3)28(26)31/h32H,6-22H2,1-5H3 |
InChI 键 |
MMRJMBZSARWOAY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC(C)(CCC1=C(C(=O)C(=C(C1=O)C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


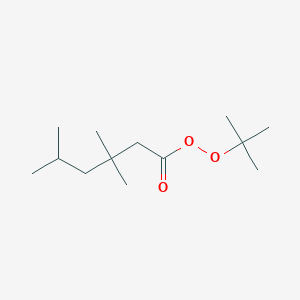
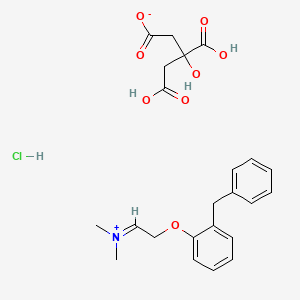
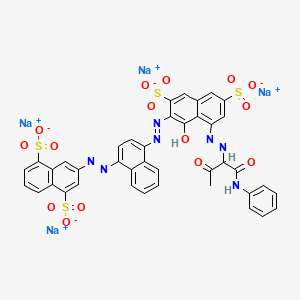
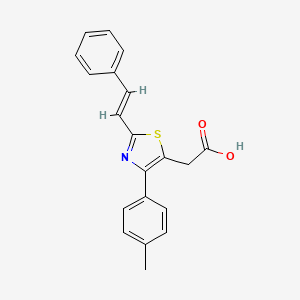



![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
